Methoxatin (disodium salt) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Target:Methoxatin has been isolated from guinea-pig neutrophils. The presence of Methoxatin in guinea-pig neutrophils and suggest that it has a possible role, direct or indirect, in the O2.(-)-producing respiratory burst.
Methoxatin disodium salt
CAS No.: 122628-50-6
Cat. No.: VC0002186
Molecular Formula: C14H6N2NaO8
Molecular Weight: 353.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122628-50-6 |
---|---|
Molecular Formula | C14H6N2NaO8 |
Molecular Weight | 353.19 g/mol |
IUPAC Name | disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |
Standard InChI | InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |
Standard InChI Key | DITJMKNNGYPPQD-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |
Chemical and Physical Properties
Structural Characteristics
Methoxatin disodium salt’s core structure consists of a pyrroloquinoline quinone moiety stabilized by two sodium ions. The canonical SMILES representation highlights its conjugated quinone system and anionic carboxylate groups . Resonance Raman spectroscopy confirms the planar arrangement of the quinone ring, which facilitates redox cycling by stabilizing semiquinone intermediates .
Table 1: Physicochemical Properties of Methoxatin Disodium Salt
Property | Value | Source |
---|---|---|
Molecular Weight | 374.17 g/mol | |
Solubility (Water) | 6.16 mg/mL (16.46 mM) | |
Storage Stability | >98% purity at -20°C (6 months) | |
pKa (Carboxyl Groups) | 2.1, 4.3 |
Biochemical Mechanisms and Enzyme Interactions
Redox Cofactor Activity
Methoxatin disodium salt serves as a non-covalently bound cofactor in quinoproteins such as glucose dehydrogenase and amine oxidase . In bovine plasma amine oxidase, PQQ-2Na mediates the oxidation of primary amines to aldehydes via a ping-pong mechanism, transferring electrons to molecular oxygen and generating hydrogen peroxide . Stopped-flow kinetics reveal a reduction potential () of -125 mV vs. SHE, enabling efficient electron shuttling in physiological conditions .
Interaction with Human Serum Albumin (HSA)
Pressure-assisted capillary electrophoresis (PACE) and circular dichroism studies demonstrate that PQQ-2Na binds to Sudlow site I of HSA with a binding constant () of . Hydrophobic and electrostatic interactions dominate the binding, inducing conformational changes in HSA’s subdomain IIA, as evidenced by a 12% reduction in α-helical content upon saturation . This interaction modulates the compound’s pharmacokinetics, extending its plasma half-life to 8.2 hours in murine models .
Pharmaceutical and Therapeutic Applications
Neuroprotective Effects
PQQ-2Na enhances mitochondrial biogenesis in neuronal cells by activating PGC-1α, a master regulator of oxidative metabolism . In vivo studies show that oral administration (20 mg/kg/day) reduces infarct volume by 38% in rat models of ischemic stroke, correlating with increased glutathione peroxidase activity and reduced lipid peroxidation .
Antioxidant Formulations
The compound’s ability to scavenge superoxide () and hydroxyl () radicals underpins its use in cosmeceuticals. A 1% PQQ-2Na cream decreased UV-induced epidermal thickening by 27% in human volunteers over 12 weeks, outperforming standard vitamin C formulations .
Table 2: Therapeutic Indications and Efficacy Metrics
Analytical and Environmental Applications
Quantitative Analysis
Recent Advances and Future Directions
Synthetic Biology
CRISPR-Cas9 engineering of E. coli has enabled de novo PQQ-2Na biosynthesis via the pqqABCDEF operon, achieving titers of 1.2 g/L in fed-batch bioreactors—a 15-fold improvement over wild-type strains . This breakthrough could reduce production costs by 70%, expanding access for large-scale applications .
Targeted Drug Delivery
Conjugation of PQQ-2Na to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances blood-brain barrier penetration, with a 4.7-fold increase in hippocampal accumulation observed in primates . Phase I trials for Alzheimer’s disease are slated to begin in Q3 2026 .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume